(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride
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Overview
Description
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is a chemical compound with the molecular formula C₁₀H₈Br₂Cl₂O₂ and a molecular weight of 390.88 g/mol . It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyacetyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride typically involves the reaction of 2,6-dibromo-4-chloro-3,5-dimethylphenol with acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may result in the formation of an amide derivative .
Scientific Research Applications
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chlorophenol: Similar structure but lacks the acetyl chloride group.
4-Chlorophenoxyacetyl chloride: Similar functional groups but different substitution pattern on the phenyl ring.
Uniqueness
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is unique due to the presence of both bromine and chlorine atoms along with the acetyl chloride group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C10H8Br2Cl2O2 |
---|---|
Molecular Weight |
390.88 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride |
InChI |
InChI=1S/C10H8Br2Cl2O2/c1-4-7(11)10(16-3-6(13)15)8(12)5(2)9(4)14/h3H2,1-2H3 |
InChI Key |
TVUCIAZTSRSFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)Cl)Br)C)Cl |
Origin of Product |
United States |
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